4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide
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Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide is a synthetic organic compound that features a triazole ring and a benzamide moiety. Compounds containing triazole rings are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Coupling with Benzamide: The triazole intermediate is then coupled with o-tolylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound or substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its triazole ring, which is known for antimicrobial and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzamide moiety could also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)benzamide
- 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide
Uniqueness
The presence of the 5-methyl group on the triazole ring and the o-tolyl group on the benzamide moiety makes 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide unique. These structural features could influence its reactivity, binding properties, and biological activity.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-4-6-16(12)19-17(22)14-7-9-15(10-8-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXXPAWLLOFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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